molecular formula C7H5NO2 B064691 Furo[3,2-b]pyridine 4-oxide CAS No. 181526-18-1

Furo[3,2-b]pyridine 4-oxide

Cat. No. B064691
CAS RN: 181526-18-1
M. Wt: 135.12 g/mol
InChI Key: IDCIIFQWJWAWTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furo[3,2-b]pyridine 4-oxide and its derivatives can be accomplished through several methods. One efficient and rapid method involves a one-pot Sonogashira coupling/heteroannulation sequence, which has been demonstrated to be an effective approach for synthesizing furo[3,2-b]pyridine (Chartoire, Comoy, & Fort, 2008). Another method described the synthesis of furo[3,2-b]pyridines via cycloisomerization reactions of certain pyrrolidinones and piperidinones using various metal catalysis (Jury et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a furo[3,2-b]pyridine skeleton with an oxide group. This structure is foundational for further chemical modifications and reactions that enhance its utility in synthetic chemistry.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including cyanation, chlorination, nitration, and reactions with sodium methoxide, pyrrolidine, N,N-dimethylformamide, and ethyl cyanoacetate, producing a variety of derivatives with different functional groups (Shiotani & Taniguchi, 1996). These reactions demonstrate the compound's reactivity and versatility in organic synthesis.

Physical Properties Analysis

While specific studies directly addressing the physical properties of this compound were not found in the provided literature, the physical properties of such compounds generally include their melting points, boiling points, solubility in various solvents, and stability under different conditions. These properties are crucial for determining the compound's applicability in different environments and reactions.

Chemical Properties Analysis

The chemical properties of this compound include its reactivity towards electrophilic and nucleophilic agents, its potential as a ligand in coordination chemistry, and its utility in the synthesis of complex organic molecules. Its electron-deficient nature, as evidenced by its use in the synthesis of highly efficient green phosphorescent organic light-emitting diodes, highlights its importance in materials science (Lee & Lee, 2013).

Scientific Research Applications

  • Electrophilic Substitution and Oxidation Processes : Research by Mcfarland et al. (1975) explored electrophilic substitution reactions involving Furo[3,2-c]pyridine. This study is essential for understanding the chemical properties and reactivity of the compound.

  • Reactions and Derivatives of Furo[3,2-b]pyridine N-oxide : Shiotani & Taniguchi (1996) conducted a study on the cyanation, chlorination, and nitration of Furo[3,2-b]pyridine N-oxide, which is closely related to the compound . This research contributes to the understanding of its potential derivatives and reactions.

  • Cycloisomerization Reactions for Synthesis : Jury et al. (2009) demonstrated the synthesis of Furo[3,2-b]pyrroles and Furo[3,2-b]pyridines using cycloisomerization reactions. This method offers a convenient route for producing these compounds (Jury et al., 2009).

  • Palladium-Catalyzed Cross-Coupling and Electrophilic Cyclization : Arcadi et al. (2002) explored the synthesis of various Furo[3,2-b]pyridine derivatives through palladium-catalyzed cross-coupling and electrophilic cyclization (Arcadi et al., 2002).

  • Synthesis and Reactions of Chloropyridine Derivatives : Shiotani & Taniguchi (1997) investigated the synthesis and reactions of chloropyridine derivatives of various Furo[3,2-b]pyridines, providing insights into their structural and chemical properties (Shiotani & Taniguchi, 1997).

  • Reactions with Acetic Anhydride : Another study by Shiotani & Taniguchi (1996) focused on the acetoxylation of N-oxide of Furo[3,2-b]pyridine, revealing additional chemical transformations and derivatization possibilities (Shiotani & Taniguchi, 1996).

  • Synthesis of Aminofuro[3,2-c]pyridinium Tosylates and N-Oxides : Bencková & Krutošíková (1999) synthesized aminofuro[3,2-c]pyridinium tosylates and their N-oxides, expanding the knowledge of functional group modifications in such compounds (Bencková & Krutošíková, 1999).

  • Polyheterocycle Synthesis Using Furo[3,2-b]pyridine : Chartoire et al. (2008) described a rapid synthesis of Furo[3,2-b]pyridine, which was then used to create various polyheterocycles, demonstrating its utility in complex molecule synthesis (Chartoire et al., 2008).

  • Development of Kinase Inhibitors : Němec et al. (2021) explored the synthesis of kinase inhibitors using the furo[3,2-b]pyridine core, showcasing its potential in pharmaceutical applications (Němec et al., 2021).

  • Synthesis and Pharmacological Evaluation : Laxmi et al. (2020) synthesized 2-substituted furo[3,2-b]pyridines and evaluated their cytotoxic properties against cancer cell lines, highlighting the compound's potential in cancer research (Laxmi et al., 2020).

Mechanism of Action

Target of Action

Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway . CLKs are a group of proteins that play a crucial role in RNA splicing, and the Hedgehog signaling pathway is a key regulator of cell growth and differentiation.

Mode of Action

It is known that the compound interacts with its targets (clks and components of the hedgehog pathway) and induces changes that affect the function of these targets

Biochemical Pathways

Furo[3,2-b]pyridine 4-oxide, as an inhibitor of CLKs and a modulator of the Hedgehog pathway, can affect multiple biochemical pathways. By inhibiting CLKs, it can influence RNA splicing processes. By modulating the Hedgehog pathway, it can impact cell growth and differentiation . The downstream effects of these actions can be diverse, depending on the specific cellular context.

Pharmacokinetics

It is known that the presence of an additional nitrogen atom in furo[3,2-b]pyridine derivatives can lower the molecule’s lipophilicity, which may impact its physicochemical properties such as aqueous solubility . This could potentially influence the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action can be diverse, given its potential to interact with multiple targets and pathways. It may lead to changes in RNA splicing due to CLK inhibition and alterations in cell growth and differentiation patterns due to modulation of the Hedgehog pathway .

Safety and Hazards

The safety data sheet for Furo[3,2-b]pyridine indicates that it causes skin irritation and serious eye irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling this chemical .

Future Directions

The development of efficient cascade reactions is highly important and appealing because of their desirable step-economy and convenience in constructing multiple chemical bonds and complex molecules in one shot . This suggests that there could be future research into developing more efficient methods for synthesizing Furo[3,2-b]pyridine 4-oxide and similar compounds .

properties

IUPAC Name

4-oxidofuro[3,2-b]pyridin-4-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-8-4-1-2-7-6(8)3-5-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCIIFQWJWAWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)[N+](=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442635
Record name furo[3,2-b]pyridine 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

181526-18-1
Record name Furo[3,2-b]pyridine, 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181526-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name furo[3,2-b]pyridine 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Furo[3,2-b]pyridine (1.5 g, 13.0 mmol) in CHCl3 (30 mL) was added MCPBA (2.9 g, 17.0 mmol). The mixture was stirred at room temperature for 16 hours. Then the mixture was filtered through a alumina (140 g, basic) and washed with ethyl acetate/hexane (1:1) and DCM/MeOH (20:1) to give Furo[3,2-b]pyridine 4-oxide (1.49 g, 88%). 1H NMR (CDCl3, 400 MHz) δ 8.25 (m, 1H), 7.81 (m, 1H), 7.51 (m, 1H), 7.23 (m, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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